Nordihydrocapsiate is a naturally occurring capsinoid found in the fruits of certain non-pungent cultivars of the pepper Capsicum annuum, specifically the CH-19 Sweet cultivar. [] It belongs to a family of compounds that are analogues of capsaicin, the pungent component in chili peppers. [, ] Unlike capsaicin, nordihydrocapsiate and other capsinoids are non-pungent and do not elicit the same burning sensation. [, ]
Nordihydrocapsiate is structurally similar to capsaicinoids, with the key difference being the linkage between the carbon chain and the aromatic ring. While capsaicinoids possess an amide bond, capsinoids like nordihydrocapsiate feature an ester bond. [] This structural distinction contributes to the difference in their sensory properties.
In scientific research, nordihydrocapsiate serves as a valuable tool for investigating the biological activities and mechanisms of action of capsaicinoids without the confounding factor of pungency. [] It offers a unique opportunity to explore the potential health benefits associated with capsaicinoids, particularly in areas like obesity and inflammation. []
One notable chemical reaction involving nordihydrocapsiate is its oxidation by cationic peroxidases. [] This reaction, studied using pepper peroxidases, leads to the formation of 5-5’ dinordihydrocapsiate as the main product. [] The mechanism involves the formation of a radical on the aromatic ring, followed by dimerization. []
While nordihydrocapsiate shares structural similarities with capsaicin, it does not activate the transient potential vanilloid 1 (TRPV1) receptor to the same extent. [] TRPV1 activation is responsible for the pungent sensation associated with capsaicinoids. [] This suggests that nordihydrocapsiate's biological activities may be mediated through alternative pathways.
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